molecular formula C17H16N6 B3014414 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 890616-46-3

7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3014414
CAS No.: 890616-46-3
M. Wt: 304.357
InChI Key: SDDHTWPXZXCHFT-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazole ring with a triazolopyrimidine scaffold, making it a versatile molecule for various applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and triazolopyrimidine precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a triazolopyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole ring with a triazolopyrimidine scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDHTWPXZXCHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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